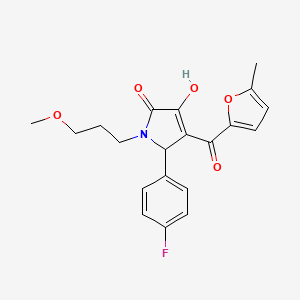methanone](/img/structure/B3986564.png)
[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl](phenyl)methanone
説明
[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl](phenyl)methanone, commonly known as FPOP, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. FPOP is a member of the oxadiazole family of compounds and is known for its ability to act as a photooxidant.
科学的研究の応用
FPOP has been used in various scientific research applications, including protein structure analysis, protein-protein interactions, and protein-ligand interactions. FPOP is particularly useful in protein structure analysis as it can selectively oxidize solvent-exposed amino acid residues, which can then be identified and quantified using mass spectrometry. FPOP has also been used to study protein-protein interactions, where it can be used to identify the binding sites of proteins and their interacting partners. Additionally, FPOP has been used to study protein-ligand interactions, where it can be used to identify the binding sites of small molecules to proteins.
作用機序
FPOP acts as a photooxidant, which means that it can selectively oxidize amino acid residues in proteins that are exposed to solvent. FPOP is activated by light, which causes it to form a highly reactive species that can oxidize amino acid residues, such as methionine and tryptophan. The oxidation of these amino acid residues can then be detected and quantified using mass spectrometry.
Biochemical and Physiological Effects
FPOP has been shown to have minimal biochemical and physiological effects on cells and tissues. Studies have shown that FPOP does not affect cell viability or induce any significant changes in gene expression. Additionally, FPOP has been shown to have minimal toxicity in animal models.
実験室実験の利点と制限
One of the main advantages of using FPOP in lab experiments is its ability to selectively oxidize solvent-exposed amino acid residues in proteins. This allows for the identification and quantification of specific amino acid residues, which can provide valuable insights into protein structure and function. Additionally, FPOP is easy to use and can be applied to a wide range of proteins.
One limitation of FPOP is that it requires light activation, which can limit its use in certain experimental setups. Additionally, FPOP can only oxidize amino acid residues that are exposed to solvent, which means that it may not be able to identify buried amino acid residues in proteins.
将来の方向性
There are several future directions for the use of FPOP in scientific research. One potential application is in the study of protein dynamics, where FPOP can be used to identify changes in protein structure over time. Additionally, FPOP could be used to study the effects of small molecules on protein structure and function. Finally, FPOP could be used in the development of new drugs and therapies, where it could be used to identify potential targets for drug development.
特性
IUPAC Name |
[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-12-9-5-4-8-11(12)14-17-18-15(20-14)13(19)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTJKDIJCJUNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN=C(O2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3986482.png)
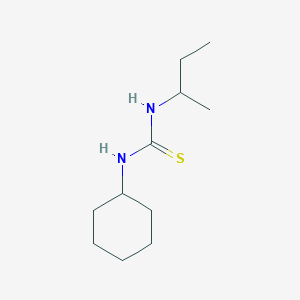
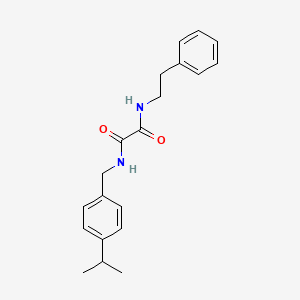

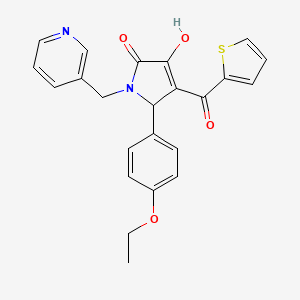
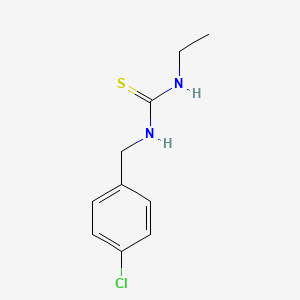

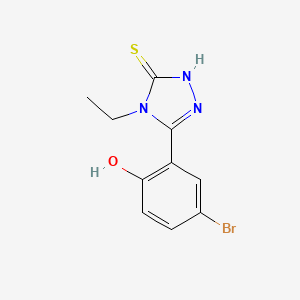
![4-[4-({[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-3-butyn-1-ol](/img/structure/B3986531.png)
![4-{2-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3986535.png)
![N-[1-(4-iodophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B3986543.png)
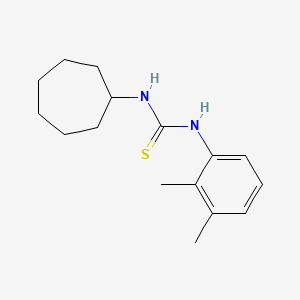
![N-(3-chloro-2-methylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea](/img/structure/B3986581.png)
